REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[C:10](=[O:12])C)=[CH:4][CH:3]=1.[Cl-].C(OC(=O)C[N+:19]1[CH:24]=[CH:23]C=CC=1)C.[C:26]([O-])(=O)C.[NH4+]>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:26]=[C:24]([CH3:23])[NH:19][C:10](=[O:12])[CH:9]=2)=[CH:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
5.42 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)/C=C/C(C)=O
|
Name
|
|
Quantity
|
6.05 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)OC(C[N+]1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
46.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at room temperature for 15 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
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4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WAIT
|
Details
|
stand at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
the collected solid was washed with ethanol
|
Type
|
DRY_WITH_MATERIAL
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Details
|
water, and dried in a vacuum oven at 45° C. for 16 h
|
Duration
|
16 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC(NC(=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |